molecular formula C13H16N2O2 B5159538 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine

1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine

Cat. No. B5159538
M. Wt: 232.28 g/mol
InChI Key: DMAOZEUHKHOPJG-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the class of compounds known as nitroalkenes, which have been shown to have a variety of interesting properties. In

Mechanism of Action

The mechanism of action of 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components like DNA and proteins. It is thought that the anti-cancer properties of nitroalkenes like 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine may be due to their ability to induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, it has been shown to have a variety of interesting properties that make it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are many possible future directions for research on 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine. One area of research could be to further investigate its anti-cancer properties and to explore its potential use in the development of new cancer therapies. Another area of research could be to investigate its anti-inflammatory properties and to explore its potential use in the treatment of inflammatory diseases like rheumatoid arthritis. Additionally, further research could be done to better understand its mechanism of action and to design experiments to test its efficacy in a variety of contexts.

Synthesis Methods

The synthesis of 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine involves the reaction of 2-nitrobenzaldehyde with 1,3-diaminopropane in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and pyrrolidine to yield the final product. This method has been reported to have a yield of around 40%.

Scientific Research Applications

1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that nitroalkenes like 1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine have anti-cancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-15(17)13-8-2-1-6-12(13)7-5-11-14-9-3-4-10-14/h1-2,5-8H,3-4,9-11H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAOZEUHKHOPJG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidine

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